molecular formula C21H17NO2 B11559433 methyl 4-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]benzoate

methyl 4-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]benzoate

Cat. No.: B11559433
M. Wt: 315.4 g/mol
InChI Key: WLOUEAGTIVOYHO-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoate ester linked to an imine group, which is further connected to a dihydroacenaphthylene moiety. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate typically involves the condensation of 1,2-dihydroacenaphthylene-5-amine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxime or nitrile derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The dihydroacenaphthylene moiety may also interact with hydrophobic pockets in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]-4-nitrophenol
  • Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]-4-hydroxybenzoate

Uniqueness

Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 4-(1,2-dihydroacenaphthylen-5-yliminomethyl)benzoate

InChI

InChI=1S/C21H17NO2/c1-24-21(23)17-7-5-14(6-8-17)13-22-19-12-11-16-10-9-15-3-2-4-18(19)20(15)16/h2-8,11-13H,9-10H2,1H3

InChI Key

WLOUEAGTIVOYHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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